ATB107

Description

Propriétés

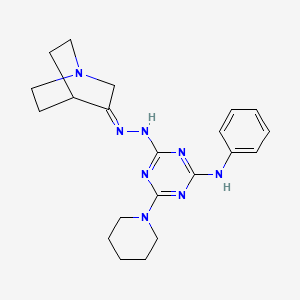

IUPAC Name |

2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPISBYVBGLUBW-NLRVBDNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ATB107: A Novel Inhibitor of Tryptophan Biosynthesis in Mycobacterium tuberculosis

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ATB107, a potent inhibitor of Mycobacterium tuberculosis (M. tb). The document details the molecular target of this compound, its impact on the bacterial proteome, and the downstream regulatory effects. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development of new anti-tubercular agents.

Core Mechanism: Targeting Tryptophan Biosynthesis

This compound's primary mechanism of action is the inhibition of a key enzyme in the tryptophan biosynthesis pathway, Indole-3-glycerol Phosphate Synthase (IGPS).[1][2][3] This pathway is essential for the survival of M. tuberculosis, and its absence in humans makes it an attractive target for novel drug development.[4] this compound acts as a potent competitive inhibitor of IGPS, effectively starving the bacterium of tryptophan, an essential amino acid for protein synthesis and other vital cellular processes.[1]

The discovery of this compound was facilitated by homology modeling of the M. tuberculosis H37Rv IGPS structure, followed by in-silico screening of a compound library. Subsequent enzymatic assays and site-directed mutagenesis studies confirmed that this compound binds to the active site of IGPS, with residues Glu168 and Asn189 being implicated in its binding.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the efficacy of this compound against Mycobacterium tuberculosis and its inhibitory effect on IGPS.

| Parameter | Value | Strain/Condition | Reference |

| Minimum Inhibitory Concentration (MIC) | |||

| 1 µg/mL | Most clinical isolates of multidrug-resistant M. tuberculosis | ||

| Inhibitory Concentration | |||

| ~0.41 µM | In vitro enzymatic assay | ||

| Toxicity | |||

| Low toxicity | THP-1 human macrophage cell line |

Downstream Effects on the M. tuberculosis Proteome

The inhibition of IGPS by this compound triggers a cascade of changes in the bacterial proteome, indicative of a cellular stress response similar to that induced by other anti-tubercular drugs like isoniazid and ethionamide. These changes were elucidated through two-dimensional gel electrophoresis (2-DE) coupled with MALDI-TOF mass spectrometry.

A key finding from the proteomic analysis is the downregulation of the protein encoded by the gene Rv3246c . This protein is a transcriptional regulator of MtrA , which is the response regulator component of the essential MtrA-MtrB two-component system . The MtrA-MtrB system plays a crucial role in regulating cell division, adaptation to environmental stress, and is essential for the viability of M. tuberculosis.

The following table details the observed changes in protein expression in M. tuberculosis upon treatment with this compound.

| Protein (Gene) | Regulation | Putative Function | Reference |

| Rv3246c | Downregulated | Transcriptional regulator of MtrA | |

| Rv3140 | Upregulated | Unknown | |

| Rv0685 | Downregulated | Unknown | |

| Rv2624c | Downregulated | Unknown | |

| Rv2243 | Upregulated | Malonyl CoA-acyl carrier protein transacylase | |

| Rv2428 | Altered | Unknown, similar response to INH/ethionamide |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and the experimental workflow used to elucidate it.

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Caption: Experimental workflow for identifying and characterizing this compound.

Detailed Experimental Protocols

Indole-3-glycerol Phosphate Synthase (IGPS) Inhibition Assay

This protocol outlines the general steps for determining the inhibitory activity of this compound against M. tuberculosis IGPS.

a. Reagents and Materials:

-

Purified recombinant M. tuberculosis IGPS

-

Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP)

-

This compound (various concentrations)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplates

-

Spectrophotometer

b. Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add the reaction buffer, a fixed concentration of IGPS, and the various concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate CdRP.

-

Monitor the reaction progress by measuring the decrease in absorbance at a specific wavelength corresponding to the consumption of CdRP, or by measuring the appearance of the product.

-

Calculate the initial reaction velocities for each this compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

To determine the mode of inhibition (competitive, non-competitive, etc.), perform kinetic studies by varying the substrate concentration at different fixed concentrations of this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Two-Dimensional Gel Electrophoresis (2-DE) and Mass Spectrometry

This protocol describes the methodology for analyzing the proteomic changes in M. tuberculosis in response to this compound treatment.

a. Sample Preparation:

-

Culture M. tuberculosis (e.g., H37Rv) to mid-log phase in a suitable medium (e.g., Middlebrook 7H9).

-

Treat one set of cultures with a sub-inhibitory concentration of this compound for a specified duration. Maintain an untreated control culture.

-

Harvest the bacterial cells by centrifugation.

-

Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline).

-

Lyse the cells using a combination of mechanical disruption (e.g., bead beating or sonication) and lysis buffer containing detergents and protease inhibitors.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the soluble fraction using a standard protein assay (e.g., Bradford or BCA assay).

b. Two-Dimensional Gel Electrophoresis:

-

First Dimension (Isoelectric Focusing - IEF):

-

Rehydrate immobilized pH gradient (IPG) strips with the protein samples in a rehydration buffer containing urea, thiourea, CHAPS, and DTT.

-

Perform isoelectric focusing using a programmed voltage gradient to separate proteins based on their isoelectric point (pI).

-

-

Second Dimension (SDS-PAGE):

-

Equilibrate the focused IPG strips in a buffer containing SDS, DTT, and iodoacetamide.

-

Place the equilibrated IPG strip onto a large-format SDS-polyacrylamide gel.

-

Run the second dimension electrophoresis to separate proteins based on their molecular weight.

-

-

Staining:

-

Stain the gels with a sensitive protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein spots.

-

c. Image Analysis and Mass Spectrometry:

-

Scan the stained gels and perform image analysis using specialized software to compare the protein spot patterns between the this compound-treated and control samples.

-

Identify protein spots that show significant and reproducible changes in intensity.

-

Excise the differentially expressed protein spots from the gel.

-

Perform in-gel digestion of the proteins with trypsin.

-

Analyze the resulting peptides by MALDI-TOF mass spectrometry to obtain a peptide mass fingerprint.

-

Identify the proteins by searching the peptide mass fingerprint data against a Mycobacterium tuberculosis protein database.

Conclusion

This compound represents a promising new class of anti-tubercular agents that targets the essential tryptophan biosynthesis pathway in Mycobacterium tuberculosis. Its mode of action, involving the competitive inhibition of IGPS, leads to tryptophan starvation and a subsequent cascade of regulatory changes affecting cell division and stress response, mediated through the MtrA-MtrB two-component system. The detailed understanding of its mechanism of action provides a solid foundation for the further development of this compound and other inhibitors of this vital metabolic pathway. This technical guide serves as a comprehensive resource for researchers dedicated to advancing the fight against tuberculosis.

References

A Technical Guide to a Novel Inhibitor of Indole-3-Glycerol Phosphate Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-glycerol phosphate synthase (IGPS) is a critical enzyme in the tryptophan biosynthesis pathway, a metabolic route essential for the survival of many pathogenic bacteria, including Mycobacterium tuberculosis, but absent in humans. This makes IGPS a promising target for the development of novel antimicrobial agents. This technical guide provides an in-depth overview of a novel inhibitor targeting IGPS, with a focus on its quantitative data, the experimental protocols for its characterization, and the visualization of relevant biological and experimental frameworks.

The tryptophan biosynthetic pathway is responsible for the de novo synthesis of tryptophan, an essential amino acid. In Mycobacterium tuberculosis, the enzymes of this pathway, including IGPS, are upregulated during infection, highlighting their importance for the pathogen's virulence and persistence.[1] Therefore, inhibiting IGPS can disrupt tryptophan production, leading to bacterial growth inhibition.

This document focuses on a promising, yet not extensively publicly detailed, inhibitor of M. tuberculosis IGPS (MtIGPS), designated as ATB107. While comprehensive data on this compound is limited in the public domain, this guide compiles the available information and provides a framework for the methodologies typically employed in the characterization of such inhibitors.

Data Presentation: A Novel Benzimidazole-Based Inhibitor

A novel benzimidazole derivative, this compound, has been identified as an inhibitor of MtIGPS.[2] The compound was discovered through screening of a chemical library.[2] The available quantitative data for this inhibitor is summarized in the table below.

| Inhibitor ID | Target Enzyme | IC50 (μM) | Kd (mM) | Inhibition Type | Source |

| This compound | M. tuberculosis IGPS (MtIGPS) | 0.41 | 3 | Competitive | [2] |

Note: The significant difference between the IC50 and Kd values for this compound suggests that the inhibition mechanism may be more complex than a simple competitive model and that other factors may be influencing the observed inhibition.[2]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not fully available in the public literature. However, based on standard biochemical practices for enzyme inhibitor analysis, a plausible methodology is outlined below.

Expression and Purification of Recombinant MtIGPS

-

Gene Cloning and Expression: The gene encoding for MtIGPS is cloned into an appropriate expression vector (e.g., pET series) with a purification tag (e.g., His-tag). The vector is then transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

-

Protein Expression: The transformed E. coli cells are cultured in a suitable medium (e.g., LB broth) at 37°C until they reach an optimal cell density (OD600 of 0.6-0.8). Protein expression is then induced by the addition of an inducing agent (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 12-16 hours) to enhance soluble protein production.

-

Cell Lysis and Purification: The bacterial cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is clarified by centrifugation and the recombinant MtIGPS is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

In Vitro IGPS Inhibition Assay

The enzymatic activity of IGPS can be monitored by measuring the rate of formation of its product, indole-3-glycerol phosphate (IGP), or the disappearance of its substrate, 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP). A common method involves a coupled-enzyme assay or direct spectrophotometric/fluorometric measurements.

-

Assay Principle: The conversion of CdRP to IGP can be monitored continuously by observing the change in absorbance or fluorescence. The product, IGP, can be subsequently converted to indole by tryptophan synthase, and the indole can be detected spectrophotometrically.

-

Assay Buffer: A suitable buffer, such as 100 mM PIPES, pH 7.5, containing 2 mM DTT, is used.

-

Procedure for IC50 Determination:

-

A reaction mixture containing the assay buffer, a fixed concentration of MtIGPS, and varying concentrations of the inhibitor (this compound) is prepared in a microplate.

-

The reaction is initiated by the addition of the substrate (CdRP) at a concentration close to its Km value.

-

The reaction progress is monitored over time by measuring the change in absorbance at a specific wavelength (e.g., 280 nm) or fluorescence (e.g., excitation at 278 nm and emission at 340 nm).

-

The initial reaction rates are calculated from the linear portion of the progress curves.

-

The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable sigmoidal equation.

-

Determination of Inhibition Mechanism (e.g., Competitive)

To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies are performed at various concentrations of both the substrate (CdRP) and the inhibitor (this compound).

-

Procedure:

-

A series of experiments are conducted where the concentration of the substrate (CdRP) is varied while the concentration of the inhibitor (this compound) is held constant at several different levels (including zero).

-

The initial reaction rates are measured for each combination of substrate and inhibitor concentrations.

-

The data is plotted using a Lineweaver-Burk or Michaelis-Menten plot.

-

-

Data Analysis:

-

Competitive Inhibition: In a Lineweaver-Burk plot, the lines for different inhibitor concentrations will intersect on the y-axis, indicating that the Vmax is unchanged while the apparent Km increases with increasing inhibitor concentration.

-

Mandatory Visualizations

Signaling Pathway: Tryptophan Biosynthesis

The following diagram illustrates the position of Indole-3-glycerol Phosphate Synthase (IGPS) within the broader tryptophan biosynthesis pathway.

Experimental Workflow: IGPS Inhibitor Screening

This diagram outlines a typical workflow for the high-throughput screening and characterization of IGPS inhibitors.

Logical Relationship: Competitive Inhibition

The following diagram illustrates the logical relationship of a competitive inhibitor with the enzyme and its substrate.

References

An In-Depth Technical Guide to ATB107: A Novel Inhibitor of Indole-3-Glycerol Phosphate Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATB107 is a potent and novel small molecule inhibitor of indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. This pathway is essential for the survival of the bacterium, making IGPS a promising target for the development of new anti-tuberculosis therapeutics. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows to support further research and drug development efforts.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the systematic IUPAC name 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine |

| Molecular Formula | C₂₁H₂₈N₈ |

| Molecular Weight | 392.5 g/mol |

| Canonical SMILES | C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5 |

| Isomeric SMILES | C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5 |

| InChI Key | ZAPISBYVBGLUBW-NLRVBDNBSA-N |

Physicochemical Properties

| Property | Value |

| Melting Point | Not experimentally determined in the provided search results. |

| Boiling Point | Not experimentally determined in the provided search results. |

| Solubility | Soluble in DMSO. Solubility in aqueous solutions like water and PBS is limited, and the compound may precipitate upon dilution from a DMSO stock. |

| Stability | Stable under standard laboratory conditions. Specific stability data regarding pH and temperature are not available in the provided search results. |

| Dissociation Constant (Kd) | 3 µM for indole-3-glycerol phosphate synthase (IGPS). |

Mechanism of Action and Signaling Pathway

This compound targets indole-3-glycerol phosphate synthase (IGPS), the enzyme responsible for the fourth step in the tryptophan biosynthesis pathway in Mycobacterium tuberculosis. This pathway synthesizes the essential amino acid tryptophan, which is crucial for bacterial protein synthesis and survival. By inhibiting IGPS, this compound effectively blocks tryptophan production, leading to bacterial growth inhibition.

Tryptophan Biosynthesis Pathway in M. tuberculosis

The biosynthesis of tryptophan from chorismate involves a series of enzymatic reactions. The diagram below illustrates the key steps in this pathway, highlighting the role of IGPS and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

Indole-3-Glycerol Phosphate Synthase (IGPS) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound against IGPS.

Materials:

-

Recombinant M. tuberculosis IGPS enzyme

-

1-(o-carboxyphenylamino)-1-deoxyribulose 5-phosphate (CdRP) substrate

-

This compound

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5% glycerol

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution in assay buffer to create a range of inhibitor concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

In a 96-well plate, add 50 µL of the diluted this compound solutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add 25 µL of the IGPS enzyme solution (final concentration ~50 nM) to each well, except for the negative control.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the CdRP substrate solution (final concentration equal to the Km value).

-

Immediately measure the fluorescence intensity (Excitation: 280 nm, Emission: 340 nm) at regular intervals for 30 minutes. The product, indole-3-glycerol phosphate, is fluorescent.

-

Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

X-ray Crystallography of IGPS in Complex with this compound

This protocol outlines the general steps for determining the crystal structure of IGPS bound to this compound.

Materials:

-

Highly purified recombinant M. tuberculosis IGPS

-

This compound

-

Crystallization screening solutions

-

Cryoprotectant

-

X-ray diffraction equipment (synchrotron source recommended)

Procedure:

-

Protein-Ligand Complex Formation: Incubate the purified IGPS protein with a molar excess of this compound (e.g., 1:5 protein to ligand ratio) for at least 2 hours on ice to ensure complex formation.

-

Crystallization Screening: Set up crystallization trials using various methods such as hanging drop or sitting drop vapor diffusion. Screen a wide range of commercially available and in-house crystallization conditions (different precipitants, buffers, and additives).

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the protein, ligand, precipitant, and pH to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) before flash-cooling them in liquid nitrogen. Collect X-ray diffraction data at a synchrotron beamline.

-

Structure Determination and Refinement: Process the diffraction data to determine the space group and unit cell parameters. Solve the structure using molecular replacement with a known IGPS structure as a search model. Refine the model against the experimental data, including the modeling of the bound this compound molecule into the electron density map.

Conclusion

This compound represents a promising lead compound for the development of novel anti-tuberculosis drugs. Its specific inhibition of IGPS, a crucial enzyme for M. tuberculosis survival, provides a clear mechanism of action. The information and protocols provided in this guide are intended to facilitate further research into the optimization of this compound and the development of related compounds with improved efficacy and pharmacokinetic properties. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical application.

AbGn-107 Antibody-Drug Conjugate for Gastrointestinal Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AbGn-107 is a novel antibody-drug conjugate (ADC) that has been evaluated for the treatment of advanced gastrointestinal (GI) cancers. This document provides a comprehensive technical guide on AbGn-107, summarizing its mechanism of action, available preclinical and clinical data, and general experimental methodologies relevant to its development. AbGn-107 targets the AG-7 antigen, a Lewis A-like glycol-epitope expressed on various GI malignancies, delivering a potent tubulin inhibitor payload.[1][2] A Phase Ia clinical trial (NCT02908451) has assessed its safety and preliminary efficacy in patients with chemo-refractory gastric, colorectal, pancreatic, and biliary cancers.[1][2][3] This whitepaper aims to consolidate the current knowledge on AbGn-107 to inform ongoing and future research in the field of targeted cancer therapy.

Introduction to AbGn-107

AbGn-107 is an antibody-drug conjugate designed for targeted delivery of a cytotoxic agent to cancer cells expressing the AG-7 antigen. ADCs represent a promising therapeutic strategy that combines the specificity of a monoclonal antibody with the cell-killing power of a potent small-molecule drug, aiming to improve the therapeutic index and reduce systemic toxicity.

Components of AbGn-107

-

Monoclonal Antibody: A humanized IgG1 antibody that specifically targets the AG-7 antigen.

-

Target Antigen: AG-7, a Lewis A-like glycol-epitope found on the surface of various gastrointestinal cancer cells. This antigen is also described as a Transferrin receptor protein 1 (CD71) glycotope.

-

Payload: A potent tubulin inhibitor, DM4, which is a maytansinoid derivative. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Linker: A cleavable linker connects the antibody to the payload. This linker is designed to be stable in circulation and to release the cytotoxic payload upon internalization into the target cancer cell.

Mechanism of Action

The proposed mechanism of action for AbGn-107 follows the typical pathway for ADCs, as illustrated in the signaling pathway diagram below.

Preclinical Data

While specific quantitative preclinical data for AbGn-107, such as IC50 values in various gastrointestinal cancer cell lines and detailed tumor growth inhibition percentages from xenograft studies, are not extensively published in the public domain, available information suggests promising antitumor activity.

Press releases and clinical trial summaries mention that AbGn-107 demonstrated "excellent antitumor efficacy in at least six established xenograft tumor models" and a "favorable safe profile in NHP toxicity studies". The expression of the target antigen, AG-7, is reported to be approximately 40-50% in pancreatic, gastric, and biliary cancers, and 20-25% in colorectal cancers. Another source indicates AG-7 expression in 24-61% of gastric, colorectal, pancreatic, and biliary cancers.

Clinical Development: Phase Ia Study (NCT02908451)

A multicenter, Phase Ia, first-in-human, dose-escalation study of AbGn-107 was conducted in patients with advanced, chemo-refractory gastrointestinal cancers.

Study Design and Patient Population

The study utilized a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and safety profile of AbGn-107. Key eligibility criteria included patients with locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer who had an ECOG performance status of 0-1. Notably, positive AG-7 expression was not a requirement for enrollment in the dose-escalation phase.

Table 1: Patient Demographics and Baseline Characteristics (Dose Escalation Phase)

| Characteristic | Value |

|---|---|

| Number of Patients | 39 |

| Median Age (years) | 61.5 (range 40–81) |

| Cancer Types | Colorectal (n=12), Pancreatic (n=20), Biliary (n=3), Gastric (n=0) |

| Median Prior Lines of Therapy | 3 (range 1–7) |

Dosing and Administration

AbGn-107 was administered intravenously. Two dosing schedules were evaluated: every 4 weeks (Q4W) with doses ranging from 0.1 to 1.2 mg/kg, and every 2 weeks (Q2W) with doses from 0.8 to 1.0 mg/kg. Based on the safety and pharmacokinetic data, a dose of 1.0 mg/kg Q2W was selected for the cohort expansion phase.

Clinical Efficacy

The study showed modest clinical activity in a heavily pretreated patient population.

Table 2: Summary of Clinical Efficacy Results

| Efficacy Endpoint | Result |

|---|---|

| Partial Response (PR) | 1 patient |

| Stable Disease (SD) | 18 patients (46.2%) |

| Disease Control > 6 months | 6 patients (13.0%) |

| Disease Control > 6 months (at highest dose) | 4 of 15 patients (26.7%) |

| Median Duration of Treatment | 56 days (range 8–225) |

Safety and Tolerability

AbGn-107 was generally well-tolerated.

Table 3: Most Common Grade 3 or Higher Treatment-Emergent Adverse Events

| Adverse Event |

|---|

| Infections |

| Cytopenias |

| Hyponatremia |

| Fatigue |

| Abdominal Pain |

| Diarrhea |

(Specific percentages for each adverse event are not detailed in the provided search results.)

Dose-limiting toxicities (DLTs) included Grade 4 creatine kinase elevation (at 0.8 mg/kg Q4W) and Grade 3 arthralgias (at 1.2 mg/kg Q4W). Five patients experienced Grade 3 or 4 neutropenia at higher dose levels.

Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of AbGn-107 are not publicly available. However, based on standard practices for ADC development, the following general methodologies would be employed.

In Vitro Cytotoxicity Assays

These assays are crucial for determining the potency of the ADC.

In Vivo Xenograft Studies

Animal models are used to evaluate the anti-tumor efficacy of the ADC in a living organism.

Clinical Trial Protocol

The Phase Ia study (NCT02908451) followed a structured protocol to assess safety and preliminary efficacy.

References

AbGn-107: A Technical Overview of its Mechanism of Action in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AbGn-107 is an antibody-drug conjugate (ADC) that was developed for the treatment of advanced gastrointestinal solid tumors. It comprises a monoclonal antibody targeting the tumor-associated AG-7 antigen, linked to a potent microtubule-disrupting agent, a dolastatin analogue. The proposed mechanism of action involves the specific binding of AbGn-107 to AG-7 expressing cancer cells, followed by internalization and intracellular release of the cytotoxic payload, leading to cell cycle arrest and apoptosis. Preclinical studies demonstrated promising anti-tumor activity, which prompted the initiation of a Phase Ia clinical trial (NCT02908451) in patients with chemo-refractory gastrointestinal cancers.[1][2] The trial showed that AbGn-107 was generally well-tolerated with modest clinical activity in a heavily pretreated patient population.[1] This technical guide provides a comprehensive overview of the available data on the mechanism of action of AbGn-107, including its molecular components, preclinical rationale, and clinical findings.

Introduction to AbGn-107

AbGn-107 is an antibody-drug conjugate designed to selectively deliver a cytotoxic payload to cancer cells expressing the AG-7 antigen. ADCs represent a promising class of therapeutic agents that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs, thereby aiming to improve the therapeutic index compared to traditional chemotherapy.

Molecular Composition:

-

Monoclonal Antibody: A humanized IgG1 antibody that specifically targets the AG-7 antigen.

-

Antigen Target (AG-7): A Lewis A-like glycol-epitope expressed on the surface of various gastrointestinal cancer cells. One source has also referred to the target as a Transferrin receptor protein 1 (CD71) glycotope. Expression of AG-7 has been reported in 24-61% of gastric, colorectal, pancreatic, and biliary cancers.

-

Payload: A potent tubulin inhibitor, identified as a dolastatin analogue. Specifically, some sources indicate the payload is DM4, a derivative of auristatin.

-

Linker: A proprietary cleavable linker designed to be stable in circulation and release the cytotoxic payload upon internalization into the target cancer cell.

Proposed Mechanism of Action

The mechanism of action of AbGn-107 follows a multi-step process typical of antibody-drug conjugates, as illustrated in the signaling pathway diagram below.

Caption: Proposed mechanism of action of AbGn-107 in solid tumor cells.

Detailed Steps:

-

Binding: The AbGn-107 antibody moiety specifically binds to the AG-7 antigen expressed on the surface of tumor cells.

-

Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, likely through receptor-mediated endocytosis, forming an endosome.

-

Trafficking and Linker Cleavage: The endosome traffics to and fuses with a lysosome. The acidic environment and enzymes within the lysosome cleave the linker, releasing the active dolastatin analogue payload into the cytoplasm.

-

Tubulin Inhibition: The released payload binds to tubulin dimers, inhibiting their polymerization into microtubules. This disrupts the microtubule network, which is essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division.

-

Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, culminating in programmed cell death.

Preclinical Data

While multiple sources indicate that AbGn-107 demonstrated promising anti-tumor activity in both in vitro and in vivo preclinical studies, which formed the basis for its clinical evaluation, specific quantitative data from these studies are not extensively available in the public domain. One press release mentioned that AbGn-107 demonstrated excellent antitumor efficacy in at least six established xenograft tumor models and a favorable safety profile in non-human primate (NHP) toxicity studies.

In Vitro Studies (Methodology Postulate)

Based on standard practices for ADC development, the in vitro evaluation of AbGn-107 would have likely involved the following experimental protocols:

-

Cell Viability/Cytotoxicity Assays:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of AbGn-107 in AG-7 positive and negative cancer cell lines.

-

Probable Methodology:

-

Cell Culture: A panel of gastrointestinal cancer cell lines with varying levels of AG-7 expression would be cultured under standard conditions.

-

Treatment: Cells would be treated with serial dilutions of AbGn-107, a non-targeting ADC control, and the free cytotoxic payload for a specified duration (e.g., 72-96 hours).

-

Viability Assessment: Cell viability would be measured using colorimetric assays (e.g., MTT, XTT), luminescence-based assays (e.g., CellTiter-Glo®), or imaging-based methods.

-

Data Analysis: Dose-response curves would be generated, and IC50 values calculated to quantify the potency of the ADC.

-

-

-

Internalization Assays:

-

Objective: To confirm that AbGn-107 is internalized upon binding to the AG-7 antigen.

-

Probable Methodology:

-

Labeling: AbGn-107 would be labeled with a fluorescent dye.

-

Treatment: AG-7 positive cells would be incubated with the labeled ADC.

-

Visualization: Internalization would be visualized and quantified using confocal microscopy or flow cytometry over a time course.

-

-

In Vivo Studies (Methodology Postulate)

The in vivo efficacy of AbGn-107 was reportedly evaluated in multiple xenograft models. The experimental workflow for such studies would typically be as follows:

Caption: A typical experimental workflow for in vivo efficacy studies of an ADC.

-

Objective: To assess the anti-tumor activity of AbGn-107 in animal models of human gastrointestinal cancers.

-

Probable Methodology:

-

Model System: Immunocompromised mice (e.g., nude or SCID mice) would be used.

-

Tumor Establishment: Human gastrointestinal cancer cell lines (expressing AG-7) would be implanted subcutaneously or orthotopically.

-

Treatment Groups: Once tumors reached a palpable size, animals would be randomized into groups to receive intravenous injections of AbGn-107 at various dose levels, a vehicle control, and potentially a non-targeting ADC control.

-

Efficacy Endpoints: The primary endpoint would be tumor growth inhibition (TGI). Tumor volume and body weight would be measured regularly. At the end of the study, tumors might be excised for further analysis (e.g., immunohistochemistry).

-

Safety Assessment: The general health of the animals and any signs of toxicity would be monitored throughout the study.

-

Clinical Evaluation: Phase Ia Study (NCT02908451)

AbGn-107 was evaluated in a multicenter, open-label, Phase Ia dose-escalation study in patients with advanced, chemo-refractory gastrointestinal cancers.

Study Design and Methods

-

Objective: To determine the safety, tolerability, maximum tolerated dose (MTD), and preliminary efficacy of AbGn-107.

-

Patient Population: Patients with locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer who had failed prior standard therapies. Positive AG-7 expression was not an initial requirement for enrollment in the dose-escalation phase.

-

Dose Escalation: A standard 3+3 dose-escalation design was used. Intravenous doses ranged from 0.1 mg/kg every 4 weeks to 1.0 mg/kg every 2 weeks.

-

Treatment and Assessment: Patients were treated until disease progression or unacceptable toxicity. Tumor assessments were performed every 8 weeks.

Caption: Simplified workflow of the AbGn-107 Phase Ia clinical trial.

Clinical Results

Patient Disposition and Safety:

| Parameter | Value | Reference |

| Total Patients Enrolled (Dose Escalation) | 39 | |

| Median Prior Lines of Therapy | 3 (range 1-7) | |

| Most Common Grade ≥3 Adverse Events | Infections, cytopenias, hyponatremia, fatigue, abdominal pain, diarrhea | |

| Recommended Phase 2 Dose | 1.0 mg/kg every 2 weeks |

Efficacy:

| Efficacy Endpoint | Result | Reference |

| Partial Response (PR) | 1 patient | |

| Stable Disease (SD) | 18 patients (46.2%) | |

| Disease Control > 6 months | 6 patients (13.0%) | |

| Disease Control > 6 months (at highest dose) | 4 of 15 patients (26.7%) |

Conclusion and Future Directions

AbGn-107 is an antibody-drug conjugate that targets the AG-7 antigen on gastrointestinal tumor cells and delivers a potent dolastatin analogue payload to induce cell death. Its mechanism of action relies on the principles of targeted therapy, aiming to concentrate the cytotoxic effect within the tumor microenvironment. The Phase Ia clinical trial established a reasonable safety profile and demonstrated modest anti-tumor activity in a heavily pretreated patient population with advanced gastrointestinal cancers. While the preliminary efficacy, particularly the durable disease control in some patients, was encouraging, further evaluation was deemed necessary to validate AG-7 as a therapeutic target. According to some databases, the development of AbGn-107 has been discontinued. The learnings from the development and clinical evaluation of AbGn-107 contribute to the broader understanding of ADC therapies for solid tumors and may inform the design of future ADCs targeting similar pathways or tumor types.

References

A Technical Deep Dive into AbGn-107: Payload and Linker Technology

For Researchers, Scientists, and Drug Development Professionals

Introduction

AbGn-107 is a novel antibody-drug conjugate (ADC) that has undergone Phase I clinical evaluation for the treatment of advanced gastrointestinal cancers, including gastric, colorectal, pancreatic, and biliary cancers.[1] This document provides a comprehensive technical overview of the core components of AbGn-107: its potent cytotoxic payload, DM4, and the specialized linker technology designed for targeted drug delivery. Understanding these elements is critical for researchers in the field of oncology and ADC development.

The Targeting Moiety and Antigen

AbGn-107 utilizes a humanized IgG1 monoclonal antibody, AG7, to selectively target a tumor-associated antigen known as AG-7.[2][3] This antigen is a Lewis A-like glycol-epitope expressed on the surface of various gastrointestinal cancer cells.[2][3] The antibody component serves to navigate the ADC through the bloodstream directly to the tumor site, minimizing off-target toxicity.

The Cytotoxic Payload: DM4 (Ravtansine)

The cytotoxic warhead of AbGn-107 is DM4, also known as ravtansine. DM4 is a potent maytansinoid, a class of microtubule-targeting agents that are too toxic for systemic administration as standalone chemotherapeutics.

Chemical Structure and Properties of DM4

DM4 is a synthetic derivative of maytansine, modified to include a thiol group that allows for conjugation to a linker.

Table 1: Key Characteristics of the DM4 Payload

| Characteristic | Description |

| Chemical Name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine |

| Class | Maytansinoid |

| Mechanism of Action | Tubulin polymerization inhibitor |

| Cellular Effect | Mitotic arrest leading to apoptosis |

Mechanism of Action: Tubulin Inhibition

Upon release within the target cancer cell, DM4 exerts its cytotoxic effect by disrupting the dynamics of microtubule assembly and disassembly. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.

DM4 binds to a specific site on β-tubulin, a subunit of the microtubule polymer. This binding site is distinct from the vinca domain, another major target for microtubule inhibitors. By binding to tubulin, DM4 prevents the formation of the mitotic spindle, a structure necessary for the proper segregation of chromosomes during cell division. This disruption leads to a prolonged arrest in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis.

The following diagram illustrates the signaling pathway of DM4-induced apoptosis following its release from AbGn-107.

Caption: Mechanism of action of AbGn-107 leading to apoptosis.

Linker Technology: A Critical Component for Targeted Delivery

The linker is a crucial element of an ADC, connecting the antibody to the cytotoxic payload. The linker in AbGn-107 is described as a cleavable, hydrophilic, self-immolative linker . While the precise chemical structure is proprietary, its characteristics are designed to ensure stability in circulation and efficient payload release within the target cell.

-

Cleavable: The linker is designed to be broken down, or cleaved, under specific conditions found inside the cancer cell, such as the acidic environment of the lysosome or the presence of specific enzymes. This ensures that the potent DM4 payload is released only after the ADC has been internalized by the tumor cell, minimizing damage to healthy tissues.

-

Hydrophilic: A hydrophilic linker can improve the solubility and pharmacokinetic properties of the ADC.

-

Self-immolative: After the initial cleavage event, a self-immolative spacer within the linker undergoes a spontaneous chemical rearrangement to release the unmodified payload. This ensures an efficient and complete release of DM4 in its most active form.

The following diagram illustrates the general workflow of ADC internalization and payload release.

Caption: Experimental workflow of AbGn-107 from circulation to target engagement.

Preclinical and Clinical Data Overview

The advancement of AbGn-107 to clinical trials was based on promising preclinical in vitro and in vivo studies demonstrating its antitumor activity.

Clinical Trial NCT02908451

A Phase I, first-in-human, dose-escalation study (NCT02908451) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AbGn-107 in patients with chemo-refractory, locally advanced, recurrent, or metastatic gastric, colorectal, pancreatic, or biliary cancer.

Table 2: Summary of Phase I Clinical Trial (NCT02908451) Design and Results

| Parameter | Details |

| Study Design | Standard 3+3 dose escalation with cohort expansion |

| Patient Population | 39 patients with advanced gastrointestinal cancers (gastric, colorectal, pancreatic, or biliary) |

| Dosing Regimens | Intravenous doses from 0.1 mg/kg every 4 weeks to 1.0 mg/kg every 2 weeks |

| Maximum Tolerated Dose (MTD) | 1.0 mg/kg every 2 weeks was selected for cohort expansion |

| Common Adverse Events (Grade ≥3) | Infections, cytopenias, hyponatremia, fatigue, abdominal pain, diarrhea |

| Preliminary Efficacy | - 1 partial response- 18 (46.2%) with stable disease- 6 (13.0%) with disease control > 6 months |

Experimental Protocols

While specific, detailed protocols from the preclinical development of AbGn-107 are not publicly available, standard methodologies for evaluating ADCs are well-established. Below are generalized protocols representative of the types of experiments that would have been conducted.

In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)

Objective: To determine the concentration of AbGn-107 required to inhibit the growth of cancer cell lines (IC50 value).

Methodology:

-

Cell Culture: AG-7 positive and negative cancer cell lines are cultured in appropriate media.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of AbGn-107, a non-targeting control ADC, and free DM4 payload for a specified period (e.g., 72-96 hours).

-

Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. The absorbance or luminescence is measured, which correlates with the number of viable cells.

-

Data Analysis: The results are normalized to untreated control cells, and IC50 values are calculated using a dose-response curve fitting model.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of AbGn-107 in a living organism.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human gastrointestinal cancer cells expressing the AG-7 antigen are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment groups and administered AbGn-107, a vehicle control, and potentially other control ADCs via intravenous injection at various dose levels and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control.

Conclusion

AbGn-107 represents a targeted therapeutic approach for gastrointestinal malignancies, leveraging a potent maytansinoid payload (DM4) and a sophisticated, cleavable linker system. The mechanism of action, centered on the inhibition of microtubule dynamics, is a well-validated strategy in cancer therapy. While Phase I clinical data have shown a manageable safety profile and modest clinical activity, further investigation is needed to optimize its therapeutic potential, potentially through patient selection based on AG-7 expression levels and in combination with other anti-cancer agents. The continued development of ADCs like AbGn-107 underscores the importance of innovative payload and linker technologies in advancing the field of targeted cancer treatment.

References

- 1. A multicenter phase Ia study of AbGn-107, a novel antibody-drug conjugate, in patients with advanced gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I, first-in-human study of AbGn-107, a novel antibody-drug conjugate (ADC), in patients with gastric, colorectal, pancreatic or biliary cancers. - ASCO [asco.org]

- 3. ascopubs.org [ascopubs.org]

The AG-7 (MG7) Antigen in Gastrointestinal Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AG-7 antigen, more commonly referred to in scientific literature as MG7-Ag, is a tumor-associated antigen with high specificity for gastric cancer. Its expression is minimal in normal gastric mucosa but increases significantly through the progression of precancerous lesions to malignant adenocarcinoma. This makes MG7-Ag a promising biomarker for early diagnosis, prognostic evaluation, and a potential target for novel therapeutic interventions, including CAR T-cell therapy. This document provides a comprehensive overview of the current understanding of MG7-Ag, including its expression data in various gastric pathologies, detailed experimental protocols for its detection, and its role in the tumor microenvironment.

Quantitative Data on MG7-Ag Expression

The expression of MG7-Ag is closely correlated with the histological progression of gastric disease, from inflammation to malignancy. The following tables summarize key quantitative data from immunohistochemical (IHC) and enzyme-linked immunosorbent assay (ELISA) studies.

Table 1: MG7-Ag Expression in Gastric Tissue Progression

| Histological Stage | Positive Expression Rate (%) | Citation(s) |

| Normal Gastric Mucosa | 0% | [1][2] |

| Superficial Gastritis | 11.9% | [1][3] |

| Chronic Atrophic Gastritis | 8% - 64.8% | [1] |

| Intestinal Metaplasia | Progressively increases | |

| Gastric Dysplasia | 58% | |

| Gastric Cancer | 70% - 91.2% |

Table 2: Diagnostic Performance of Serum MG7-Ag Detection

| Parameter | Value | 95% Confidence Interval | Citation(s) |

| ELISA (vs. Healthy Donors) | |||

| Sensitivity (Preoperative GC) | 83.6% | N/A | |

| Specificity (Healthy Donors) | 100% | N/A | |

| Meta-Analysis (Overall) | |||

| Pooled Sensitivity | 0.73 | 0.63 - 0.82 | |

| Pooled Specificity | 0.91 | 0.84 - 0.94 | |

| Immuno-PCR Assay | |||

| Sensitivity (Gastric Cancer) | 77.5% | N/A | |

| Specificity (Non-GC Subjects) | 95.6% | N/A |

Signaling and Functional Relationships

While a specific intracellular signaling cascade directly initiated by MG7-Ag has not been fully elucidated, research indicates a significant role for the antigen in modulating the tumor microenvironment. Expression of MG7-Ag is correlated with a suppressed T-cell immune response and an increase in pro-inflammatory cytokines, suggesting a mechanism of immune evasion that contributes to a poor prognosis.

The diagram below illustrates the logical relationship between MG7-Ag expression on gastric cancer cells and its observed effects on immune cells.

Figure 1. MG7-Ag's Influence on the Tumor Microenvironment.

Experimental Protocols and Workflows

Accurate detection of MG7-Ag in tissue and serum is critical for both research and clinical applications. The most common methods are immunohistochemistry (IHC) and ELISA.

Immunohistochemistry (IHC) for MG7-Ag Detection in Tissue

This protocol outlines the key steps for detecting MG7-Ag in formalin-fixed, paraffin-embedded (FFPE) gastric tissue samples.

I. Sample Preparation

-

Cut 4 μm thick sections from FFPE tissue blocks and mount on charged glass slides.

-

Heat slides at 55-60°C for 60 minutes.

-

Deparaffinization: Immerse slides in xylene (2 changes, 10 minutes each).

-

Rehydration: Immerse slides sequentially in 100% ethanol (2 changes, 10 minutes each), 95% ethanol (5 minutes), 70% ethanol (5 minutes), and finally rinse in deionized water.

II. Antigen Retrieval

-

Immerse slides in 10 mM sodium citrate buffer (pH 6.0).

-

Heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature for at least 20 minutes.

-

Wash slides 3 times in Phosphate Buffered Saline (PBS).

III. Staining Procedure

-

Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 20 minutes to block endogenous peroxidase activity. Wash with PBS.

-

Blocking: Incubate with a blocking serum (e.g., 2% horse serum) for 20 minutes at room temperature to reduce non-specific background staining.

-

Primary Antibody Incubation: Incubate sections with the primary monoclonal antibody against MG7-Ag overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash with PBS. Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.

-

Detection: Wash with PBS. Apply an avidin-biotin-peroxidase complex (ABC) reagent and incubate for 30 minutes.

-

Chromogen: Develop the signal with a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the antigen site.

-

Counterstain: Lightly counterstain with Harris's hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.

The following diagram outlines the IHC workflow.

Figure 2. Immunohistochemistry (IHC) Workflow for MG7-Ag Detection.

Enzyme-Linked Immunosorbent Assay (ELISA) for Serum MG7-Ag

This protocol describes a sandwich ELISA for the quantitative detection of MG7-Ag in serum samples, based on commercially available kits.

I. Reagent and Sample Preparation

-

Bring all reagents and samples to room temperature before use.

-

Prepare wash buffer (typically 1x PBS with 0.05% Tween 20).

-

Prepare a standard curve by performing serial dilutions of the provided MG7-Ag standard.

-

Collect serum samples using a serum separator tube and centrifuge. Samples can be assayed immediately or stored at -20°C.

II. Assay Procedure

-

Add 100 μL of standards and samples to appropriate wells of the microplate, which is pre-coated with a capture antibody specific to MG7-Ag.

-

Cover the plate and incubate for 60-90 minutes at 37°C.

-

Aspirate the liquid from each well and wash 3-5 times with wash buffer.

-

Add 100 μL of a biotinylated detection antibody specific for MG7-Ag to each well.

-

Cover and incubate for 60 minutes at 37°C.

-

Aspirate and wash the wells as in step 3.

-

Add 100 μL of Horseradish Peroxidase (HRP)-conjugated streptavidin to each well.

-

Cover and incubate for 30 minutes at 37°C.

-

Aspirate and wash the wells as in step 3.

-

Add 90 μL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.

-

Incubate in the dark for 15-20 minutes at 37°C. A blue color will develop.

-

Add 50 μL of stop solution to each well. The color will change to yellow.

-

Read the optical density (OD) at 450 nm within 5 minutes.

-

Calculate the concentration of MG7-Ag in the samples by plotting the OD values against the standard curve.

Clinical Significance and Future Directions

The high specificity of MG7-Ag for gastric cancer and its progressive expression during carcinogenesis underscore its clinical utility. It serves as a valuable biomarker for:

-

Early Detection: Serum-based assays could aid in screening high-risk populations.

-

Prognosis: Higher expression levels may be associated with a poorer prognosis due to immune modulation.

-

Therapeutic Targeting: The antigen's surface expression on cancer cells makes it an attractive target for antibody-drug conjugates and CAR T-cell therapies.

The logical progression from a healthy gastric state to malignancy, correlated with MG7-Ag expression, is depicted below.

References

- 1. Expression of gastric cancer-associated MG7 antigen in gastric cancer, precancerous lesions and H. pylori-associated gastric diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Gastric Cancer with the Innovative MG7-CAR T-Cell Therapy: A Breakthrough Approach [synapse.patsnap.com]

- 3. Expression of gastric cancer-associated MG7 antigen in gastric cancer, precancerous lesions and H. pylori -associated gastric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Rationale for Targeting AG-7 with an Antibody-Drug Conjugate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of antibody-drug conjugates (ADCs) represents a paradigm shift in oncology, moving towards targeted delivery of potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A promising target for this modality is the tumor-associated antigen AG-7, a Lewis A-like glycol-epitope. This antigen exhibits preferential expression on the surface of various gastrointestinal cancer cells, offering a therapeutic window for selective tumor targeting. The ADC, AbGn-107, has been developed to exploit this differential expression. It comprises a humanized monoclonal antibody directed against AG-7, a potent tubulin-inhibiting payload, and a cleavable linker system. The rationale for this approach is anchored in the specific expression pattern of AG-7, the well-characterized mechanism of action of the payload, and the design of the ADC to facilitate efficient internalization and intracellular drug release. This technical guide provides an in-depth overview of the core rationale, supporting data, and key experimental protocols for the evaluation of AG-7-targeting ADCs.

The AG-7 Antigen: A Glycan-Based Tumor Target

AG-7 is characterized as a Lewis A-like glycol-epitope. Such carbohydrate antigens are known to undergo significant changes in expression during malignant transformation, a phenomenon referred to as aberrant glycosylation.[1][2][3] These changes can lead to the neo-expression or over-expression of specific glycan structures on the surface of cancer cells, making them attractive targets for immunotherapy.

One report identifies AG-7 as a glycotope on the Transferrin Receptor 1 (CD71).[4] CD71 is a transmembrane glycoprotein responsible for iron uptake and is often upregulated in rapidly proliferating cells, including many types of cancer, to meet their high metabolic demands.[5] Targeting a specific glycan modification on a cancer-associated protein like CD71 could offer an additional layer of tumor specificity compared to targeting the protein backbone alone, which may have broader expression on normal proliferating cells.

Expression Profile of AG-7 and Lewis A-like Antigens

The therapeutic utility of an ADC target is heavily dependent on its differential expression between tumor and normal tissues. Clinical data from a Phase Ia study of the AG-7-targeting ADC, AbGn-107, indicates that the AG-7 epitope is expressed in 24-61% of gastric, colorectal, pancreatic, and biliary cancers.

The expression of Lewis antigens in gastrointestinal tissues is complex and context-dependent. Studies have shown that while Lewis A (Le^a) expression may decrease in poorly differentiated colon cancer, other related antigens like Lewis B (Le^b) and Lewis Y (Le^y) can be neo-expressed in carcinoma tissues. In gastric cancer, a notable shift is the increased expression of sialylated Lewis antigens, such as sialyl-Lewis A (sLe^a), in tumor cells compared to the normal gastric mucosa. This altered glycosylation landscape provides a strong rationale for targeting these carbohydrate structures in gastrointestinal malignancies.

Table 1: Expression of Lewis A-like Antigens in Gastrointestinal Tissues

| Tissue Type | Antigen | Expression Level/Pattern | Reference |

| Normal Gastric Mucosa | Lewis A (Le^a) | Low expression (approx. 10%) | |

| Normal Gastric Mucosa | Lewis B (Le^b) | High expression in foveolar epithelium (approx. 95%) | |

| Normal Gastric Mucosa | Sialyl-Lewis A (sLe^a) | Scarcely expressed | |

| Gastric Carcinoma | Lewis A (Le^a) | Increased expression in intestinal metaplasia and adenocarcinomas | |

| Gastric Carcinoma | Sialyl-Lewis A (sLe^a) | Frequently expressed in advanced, differentiated carcinomas | |

| Normal Colon | Lewis A (Le^a) | Detected throughout the normal colon | |

| Colon Carcinoma | Lewis A (Le^a) | Decreased in poorly differentiated tumors | |

| Colon Carcinoma | Lewis B (Le^b) / Lewis Y (Le^y) | Expressed in almost all colonic carcinoma tissues, but only 20-45% of normal tissue | |

| Pancreatic, Gastric, Colorectal, Biliary Cancers | AG-7 | Expressed in 24-61% of cases |

The AbGn-107 Antibody-Drug Conjugate

AbGn-107 is a clinical-stage ADC designed to target the AG-7 antigen. Its components are rationally designed to maximize tumor cell killing while minimizing off-target toxicity.

-

Antibody: A humanized IgG1 monoclonal antibody that specifically binds to the AG-7 glycol-epitope. The IgG1 isotype is often chosen for ADCs due to its favorable pharmacokinetic properties and potential to elicit antibody-dependent cell-mediated cytotoxicity (ADCC).

-

Payload: A potent tubulin inhibitor. One source specifies DM4, a maytansinoid derivative, while another describes it as a dolastatin analogue. Both classes of drugs disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The high potency of these payloads is crucial for ADC efficacy, as only a small number of molecules may be delivered to each target cell.

-

Linker: A proprietary cleavable linker. Cleavable linkers are designed to be stable in systemic circulation but are hydrolyzed by enzymes or the acidic environment within the lysosome of the target cell, ensuring payload release occurs preferentially inside the cancer cell.

Proposed Mechanism of Action

The proposed mechanism of action for an AG-7 targeting ADC like AbGn-107 follows a well-established pathway for internalized ADCs.

References

- 1. Altered glycosylation in cancer: A promising target for biomarkers and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Sweet and Sour: The Impact of Differential Glycosylation in Cancer Cells Undergoing Epithelial–Mesenchymal Transition [frontiersin.org]

- 3. Glycosylation Changes in Cancer - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. The effect of protein expression on cancer cell capture using the Human Transferrin Receptor (CD71) as an affinity ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

ATB107 (IGPS Inhibitor): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATB107 is a potent and novel inhibitor of Indole-3-glycerol phosphate synthase (IGPS), a key enzyme in the tryptophan biosynthesis pathway.[1] Primarily investigated for its activity against Mycobacterium tuberculosis, this compound presents a potential new approach to combating drug-resistant strains of tuberculosis.[2] This document provides detailed application notes and protocols for the use of this compound in research settings, with a focus on its established anti-mycobacterial properties. Additionally, it will briefly explore the theoretical rationale for investigating IGPS inhibitors in the context of cancer metabolism, an area where the tryptophan pathway is gaining significant attention.

Mechanism of Action

This compound functions as a competitive inhibitor of the IGPS substrate 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP).[2] By binding to the active site of IGPS, this compound blocks the conversion of CdRP to indole-3-glycerol phosphate, a crucial step in the de novo synthesis of tryptophan. This inhibition deprives the bacterium of an essential amino acid, leading to growth inhibition.[3][4]

Signaling Pathway: Tryptophan Biosynthesis and Inhibition by this compound

Caption: Inhibition of IGPS by this compound in the tryptophan biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Target Organism/System | Reference |

| Binding Affinity | |||

| KD | 3 µM | M. tuberculosis IGPS | |

| Enzyme Inhibition | |||

| Inhibition Mode | Competitive | with respect to CdRP | |

| In Vitro Efficacy | |||

| MIC50 | 0.1 µg/mL | M. tuberculosis H37Ra | |

| MIC50 | 0.1 µg/mL | M. tuberculosis H37Rv | |

| Susceptibility | 82% at 0.1 µg/mL | Fully susceptible clinical isolates | |

| Susceptibility | 100% at 1 µg/mL | Fully susceptible clinical isolates | |

| Susceptibility | 31.3% at 0.1 µg/mL | Multidrug-resistant TB isolates | |

| Susceptibility | 83.8% at 1 µg/mL | Multidrug-resistant TB isolates | |

| Cytotoxicity | |||

| Cell Survival | >80% | THP-1 macrophage cells at 50 µg/mL | |

| Cell Survival | ~60% | THP-1 macrophage cells at 200 µg/mL |

Experimental Protocols

IGPS Enzyme Activity Assay

This protocol is adapted from methodologies described for determining IGPS activity and its inhibition.

Objective: To measure the enzymatic activity of IGPS and determine the inhibitory effect of this compound.

Materials:

-

Purified IGPS enzyme from M. tuberculosis

-

This compound

-

Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate (CdRP)

-

Assay Buffer: 5 mM Tris/HCl, pH 7.0

-

Spectrophotometer capable of reading at 280 nm

-

37°C incubator

Protocol:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Prepare serial dilutions of this compound in the assay buffer to achieve final concentrations ranging from 1 µM to 100 µM.

-

Prepare a stock solution of the substrate CdRP in the assay buffer.

-

-

Enzyme Reaction:

-

In a microcuvette, combine 480 µL of assay buffer, 10 µL of IGPS enzyme solution (final concentration of approximately 1.24 µM), and 10 µL of the this compound dilution (or solvent control).

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the CdRP substrate solution (final concentration of approximately 30 mM).

-

Immediately place the cuvette in the spectrophotometer.

-

-

Data Acquisition:

-

Monitor the increase in absorbance at 280 nm over time (e.g., for 20 minutes) at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.

-

Perform control reactions with no enzyme and no inhibitor.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition against the concentration of this compound to determine the IC50 value.

-

To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound and generate a Lineweaver-Burk plot.

-

Experimental Workflow: IGPS Inhibition Assay

Caption: Workflow for determining IGPS inhibition by this compound.

Potential Applications in Oncology: A Theoretical Perspective

While this compound has been primarily studied as an anti-tubercular agent, the role of tryptophan metabolism in cancer warrants a discussion on the potential, yet unproven, application of IGPS inhibitors in oncology.

Recent studies have highlighted that cancer cells often have altered metabolic pathways to support their rapid growth and evade the immune system. The tryptophan metabolic network is one such pathway that has been implicated in cancer progression. Tumors can upregulate enzymes that catabolize tryptophan, leading to the production of metabolites that suppress the local immune response.

Furthermore, some cancers, such as MYC-driven liver tumors, have been shown to be dependent on tryptophan for their growth. These tumors preferentially utilize tryptophan to produce indole 3-pyruvate (I3P), an oncometabolite. A tryptophan-free diet has been demonstrated to halt the growth of these tumors in preclinical models.

Logical Relationship: Rationale for IGPS Inhibition in Cancer

Caption: Rationale for investigating IGPS inhibitors like this compound in cancer.

Considerations and Future Directions:

It is important to note that the efficacy of an IGPS inhibitor like this compound in a cancer setting would depend on several factors:

-

Dependence on De Novo Synthesis: The therapeutic effect would likely be most pronounced in tumors that rely on de novo tryptophan synthesis rather than scavenging it from the microenvironment.

-

Human vs. Microbial Enzyme: The selectivity and potency of this compound against the human ortholog of IGPS (if one is functionally relevant in cancer) would need to be determined.

-

Toxicity and Off-Target Effects: The safety profile of inhibiting tryptophan synthesis in humans would require careful investigation.

References

- 1. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure and kinetics of indole-3-glycerol phosphate synthase from Pseudomonas aeruginosa: Decarboxylation is not essential for indole formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Montclair State University Digital Commons - Sigma Xi Student Research Symposium (2019): Indole-3-glycerol Phosphate Synthase Substrate and Ligand Binding Interactions [digitalcommons.montclair.edu]

Application Notes and Protocols for In Vitro Inhibition of Indole-3-Glycerol Phosphate Synthase (IGPS) by ATB107

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-3-glycerol phosphate synthase (IGPS) is a key enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP) to indole-3-glycerol phosphate (IGP). This pathway is essential for the survival of various pathogens, including Mycobacterium tuberculosis, but is absent in humans, making IGPS an attractive target for the development of novel antimicrobial agents. ATB107 has been identified as a potent inhibitor of M. tuberculosis IGPS (MtIGPS), demonstrating the potential to inhibit the growth of both drug-sensitive and drug-resistant strains of the bacterium.[1][2] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound and other potential inhibitors against IGPS.

The primary method described is a fluorescence-based assay that monitors the enzymatic reaction in real-time. This assay leverages the different fluorescence properties of the substrate and product, providing a sensitive and continuous method to measure enzyme activity and inhibition.

Signaling Pathway and Inhibition

The IGPS-catalyzed reaction is a crucial step in the tryptophan biosynthesis pathway. The enzyme facilitates the ring closure of the substrate CdRP to form the product IGP, with the concomitant release of carbon dioxide and water. This compound acts as an inhibitor of this process, binding to the enzyme and preventing the efficient conversion of the substrate.

Caption: Mechanism of IGPS inhibition by this compound.

Experimental Protocols

Fluorescence-Based IGPS Inhibition Assay

This protocol details a continuous fluorescence assay to determine the half-maximal inhibitory concentration (IC50) of this compound against IGPS. The assay monitors the increase in fluorescence that occurs as the substrate, CdRP, is converted to the product, IGP. For M. tuberculosis IGPS, an excitation wavelength of 278 nm and an emission wavelength of 340 nm can be utilized.

Materials:

-

Purified IGPS enzyme

-

Substrate: 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP)

-

Inhibitor: this compound

-

Assay Buffer: 100 mM PIPES, 2 mM DTT, pH 7.5

-

96-well, black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of IGPS enzyme in assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.

-

Prepare a stock solution of CdRP in assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme for the substrate to ensure sensitivity to competitive inhibitors.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer to achieve a range of concentrations for the IC50 determination.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A constant volume of the serially diluted this compound or solvent control.

-

A constant volume of the IGPS enzyme solution.

-

-

Mix gently and pre-incubate the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a constant volume of the CdRP substrate solution to all wells.

-

Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature.

-

Monitor the increase in fluorescence over time (kinetic mode) at an excitation wavelength of 278 nm and an emission wavelength of 340 nm. Record data points at regular intervals (e.g., every 30 seconds) for a sufficient duration (e.g., 15-30 minutes).

-

-

Data Analysis:

-

For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each this compound concentration relative to the solvent control (0% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin) to determine the IC50 value.

-

References

ATB107: Application Notes and Protocols for Mycobacterium tuberculosis Culture and Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATB107 is an experimental compound identified as a potent and specific inhibitor of the Mycobacterium tuberculosis enzyme indole-3-glycerol phosphate synthase (IGPS).[1][2][3] This enzyme plays a crucial role in the tryptophan biosynthesis pathway, which is essential for the survival of the bacterium.[1][4] By targeting this pathway, this compound demonstrates significant promise as a novel anti-tuberculosis agent, exhibiting activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tuberculosis. These application notes provide a detailed overview of the experimental protocols for the culture of M. tuberculosis and the evaluation of this compound susceptibility.

Data Presentation

In Vitro Susceptibility of M. tuberculosis to this compound

The following table summarizes the known quantitative data regarding the in vitro activity of this compound against M. tuberculosis.

| Strain Type | Compound | Concentration for Susceptibility | Reference |

| Multidrug-Resistant M. tuberculosis (MDR-TB) Clinical Isolates | This compound | 1 µg/mL | |